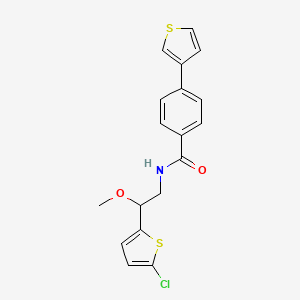

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide

Description

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a central benzamide core substituted with two thiophene rings: a 5-chlorothiophen-2-yl group and a thiophen-3-yl moiety. The methoxyethyl chain bridges the 5-chlorothiophene and benzamide groups, introducing both lipophilic and electron-donating characteristics.

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2S2/c1-22-15(16-6-7-17(19)24-16)10-20-18(21)13-4-2-12(3-5-13)14-8-9-23-11-14/h2-9,11,15H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFPJUSZZRINOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. It is characterized by its unique molecular structure, which includes a thiophene ring and a methoxyethyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer applications.

Molecular Structure and Properties

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034403-93-3 |

| Molecular Formula | CHClN OS |

| Molecular Weight | 377.9 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of thiophene derivatives and subsequent coupling reactions to form the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown promising activity against various cancer cell lines, suggesting that the structural features of thiophene and benzamide may enhance biological efficacy.

Case Studies

- Benzothiazole Derivatives : A study on benzothiazole derivatives demonstrated their ability to inhibit cancer cell proliferation with GI values in the low micromolar range against multiple cancer cell lines, including breast and lung cancers .

- Thiophene-containing Compounds : Compounds with thiophene rings have been reported to induce apoptosis in cancer cells and inhibit histone deacetylases (HDACs), which are crucial for cancer cell growth regulation .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to interact with specific enzymes, thereby modulating cellular pathways essential for cancer progression.

- Induction of Apoptosis : The presence of thiophene rings may enhance the ability of the compound to trigger programmed cell death in malignant cells.

Toxicity and Safety

In vitro studies have indicated that compounds with similar structures exhibit low toxicity towards various human cell types, suggesting a favorable safety profile for further development . However, comprehensive toxicity studies are necessary to fully understand the safety of this compound in vivo.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Analogs (Table 1):

Insights :

- Thiophene vs. In contrast, thiazolidinone-containing analogs (e.g., ) exhibit additional hydrogen-bonding capabilities due to carbonyl and thione groups, which may influence solubility and target binding .

- Chloro-Substituent : The 5-chlorothiophen-2-yl group in the target compound parallels the dichlorophenyl group in etobenzanid , both introducing steric bulk and electron-withdrawing effects. However, etobenzanid’s ethoxymethoxy group enhances hydrophilicity compared to the target’s methoxyethyl chain.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s benzamide C=O stretch is expected at ~1660–1682 cm⁻¹, consistent with hydrazinecarbothioamides in . Unlike thione-containing analogs (e.g., ), the absence of C=S (1243–1258 cm⁻¹) or S-H (~2500–2600 cm⁻¹) bands distinguishes its tautomeric stability .

- Solubility : The methoxyethyl chain in the target compound likely improves solubility in polar aprotic solvents compared to etobenzanid’s ethoxymethoxy group, which may exhibit higher hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.